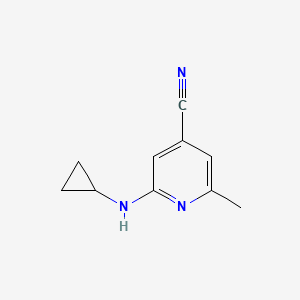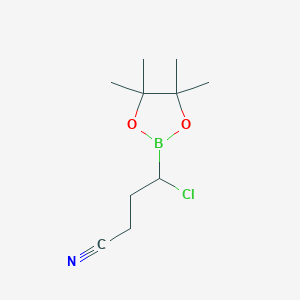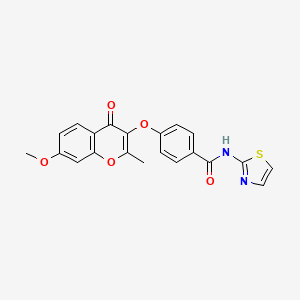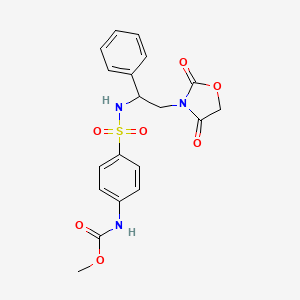
methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring unique structural elements that render it significant in various chemical and biological applications. This compound's intricate arrangement comprises an oxazolidinone ring, a sulfonamide group, and a carbamate ester, which collectively contribute to its versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate can be achieved via several synthetic routes. Typically, it involves the initial formation of the oxazolidinone intermediate through cyclization reactions. Subsequent steps include sulfonamide formation via amine sulfonation and final carbamate esterification using methyl chloroformate under mild conditions.
Industrial Production Methods
Industrial-scale production follows a similar synthetic strategy but incorporates optimized reaction conditions to enhance yield and purity. Critical parameters such as temperature control, solvent selection, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: Reduction reactions can transform it into amines or alcohol derivatives.
Substitution: It participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for further derivatization.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve varying temperatures, solvents, and catalysts to facilitate these transformations.
Major Products
Major products formed from these reactions include modified oxazolidinones, sulfonamides, and carbamates, with diverse functional groups enhancing their applicability in different fields.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate is used in various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, particularly for developing complex molecules.
Biology: The compound's potential biological activities are explored in enzymatic and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, particularly as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The oxazolidinone ring, sulfonamide group, and carbamate moiety play crucial roles in binding and inhibiting specific pathways, ultimately affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, methyl (4-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of structural features, enabling distinct reactivity and application profiles. Similar compounds include:
Phenyl carbamate derivatives
Oxazolidinone-based molecules
Sulfonamide-containing compounds
Each of these compounds shares some structural elements with this compound but differs in overall configuration, leading to varied properties and uses.
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-28-18(24)20-14-7-9-15(10-8-14)30(26,27)21-16(13-5-3-2-4-6-13)11-22-17(23)12-29-19(22)25/h2-10,16,21H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOICCXKZJWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
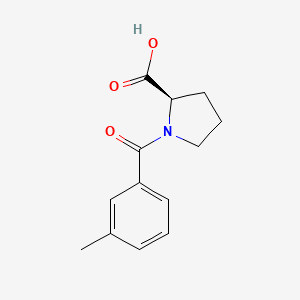
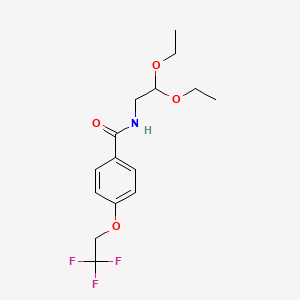
![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)

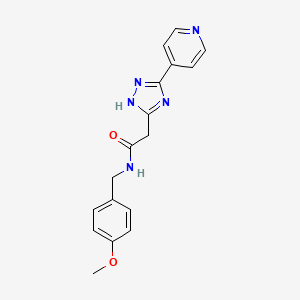
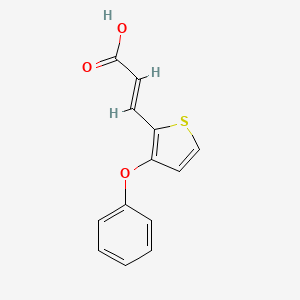
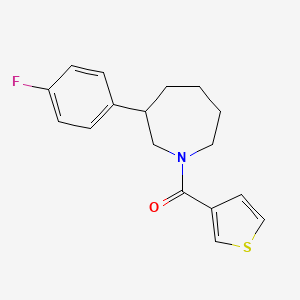
![N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)
